1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dimethyl-7-(4-methyl-3-penten-1-yl)bicyclo[22It has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol. This compound is characterized by its bicyclic structure, which includes a heptane ring with various substituents.
Chemical Reactions Analysis
1,7-Dimethyl-7-(4-methyl-3-penten-1-yl)bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace the hydroxyl group.
Photocycloaddition: Copper (I)-catalyzed photocycloaddition reactions are significant for synthesizing complex organic molecules.
Scientific Research Applications
1,7-Dimethyl-7-(4-methyl-3-penten-1-yl)bicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: It is used in the synthesis of novel compounds, including conformationally locked carbocyclic nucleosides, which are important in developing antiviral and anticancer agents.
Medicine: Research on this compound includes its use in medicinal chemistry for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-7-(4-methyl-3-penten-1-yl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, influencing biochemical pathways. For example, its interaction with nucleophiles in substitution reactions can lead to the formation of new compounds with potential therapeutic effects.
Comparison with Similar Compounds
1,7-Dimethyl-7-(4-methyl-3-penten-1-yl)bicyclo[2.2.1]heptan-2-ol can be compared with other similar compounds, such as:
Campherenol: A related bicyclic alcohol with similar structural features.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-: Another compound with a similar bicyclic structure.
(1S,2R,6S,7S)-1,7-Dimethyl-7-(4-methyl-3-penten-1-yl)tricyclo[2.2.1.0~2,6~]heptane: A tricyclic compound with similar substituents.
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical behavior and applications.
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1,7-dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11(2)6-5-8-14(3)12-7-9-15(14,4)13(16)10-12/h6,12-13,16H,5,7-10H2,1-4H3 |
InChI Key |
SGAYOTORECIFCJ-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(C2CCC1(C(C2)O)C)C)C |
Canonical SMILES |
CC(=CCCC1(C2CCC1(C(C2)O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.